![molecular formula C10H9BrF2O B1527500 3-Bromo-4-(2,4-difluorophenyl)butan-2-one CAS No. 1247192-90-0](/img/structure/B1527500.png)
3-Bromo-4-(2,4-difluorophenyl)butan-2-one
Overview
Description
Synthesis Analysis
The compound can be synthesized through a multi-step process starting with the condensation of 2,4-difluorobenzaldehyde with 3-bromopentanone. The resulting product undergoes a catalytic hydrogenation reaction to produce "3-Bromo-4-(2,4-difluorophenyl)butan-2-one".Molecular Structure Analysis
The InChI code for the compound is 1S/C10H9BrF2O/c1-6(14)8(11)5-7-9(12)3-2-4-10(7)13/h2-4,8H,5H2,1H3 . This indicates the compound’s molecular structure and the arrangement of atoms.Physical And Chemical Properties Analysis
The compound is a white to off-white crystalline powder that is sparingly soluble in water and soluble in organic solvents such as methanol and ethanol. It has a melting point range of 82-88°C and a boiling point of 328.6°C at 760 mmHg. Its molecular weight is 263.08 g/mol .Scientific Research Applications
Biological Activities
This compound can be used as a starting material for the synthesis of pyrazoline derivatives . These derivatives have shown potential in various biological activities. For instance, they have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxicity Studies
The compound can be used in neurotoxicity studies. For example, it has been used to investigate the effects of a newly synthesized pyrazoline derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .
Structural Analysis
The compound can be used in structural analysis studies. It can be used to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal .
Reactivity Insights
The compound can be used to gain reactivity insights. Conceptual Density Functional Theory (CDFT) can be applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .
Design and Development of New Materials
The compound can be used in the design and development of new materials involving 1,2,4-triazole systems . This can provide valuable insights for synthetic organic chemists .
Synthesis of Herbicides and Insecticides
The compound can be used as a starting material for the synthesis of some herbicides and insecticides .
Mechanism of Action
The compound has been shown to activate the kappa opioid receptor system. This receptor system is involved in the regulation of various physiological functions such as pain perception, mood, and stress response.
properties
IUPAC Name |
3-bromo-4-(2,4-difluorophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c1-6(14)9(11)4-7-2-3-8(12)5-10(7)13/h2-3,5,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXBZTMMKYICMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=C(C=C1)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2,4-difluorophenyl)butan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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